molecular formula C12H19NO3 B1661370 3-Ethoxy-4,5-dimethoxyphenethylamine CAS No. 90132-31-3

3-Ethoxy-4,5-dimethoxyphenethylamine

Cat. No.: B1661370
CAS No.: 90132-31-3
M. Wt: 225.28
InChI Key: HNBAVLIQFTYMAX-UHFFFAOYSA-N
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Description

3-Ethoxy-4,5-dimethoxyphenethylamine, also known as 3,4-dimethoxy-5-ethoxyphenethylamine, is a lesser-known psychedelic drug. It is an analog of mescaline and was first synthesized by Alexander Shulgin. This compound is known for producing mental insights, entactogenic effects similar to MDMA, and activation effects akin to TOMSO. The dosage range for metaescaline is typically between 200-350 mg, with effects lasting 8-12 hours .

Preparation Methods

3-Ethoxy-4,5-dimethoxyphenethylamine can be synthesized through various synthetic routes. One common method involves the ethylation of 3,4-dimethoxyphenethylamine. The reaction conditions typically include the use of ethyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield metaescaline .

the general principles of organic synthesis and purification would apply, including the use of chromatography for purification and crystallization for obtaining the final product in solid form .

Chemical Reactions Analysis

3-Ethoxy-4,5-dimethoxyphenethylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction yields amines .

Scientific Research Applications

Mechanism of Action

3-Ethoxy-4,5-dimethoxyphenethylamine exerts its effects primarily through the serotonin 5-HT2A receptor, similar to other psychedelics like mescaline and LSD. It acts as an agonist at this receptor, leading to altered states of consciousness and perceptual changes. The molecular targets and pathways involved include the activation of the serotonin receptor, which in turn affects various downstream signaling pathways in the brain .

Comparison with Similar Compounds

3-Ethoxy-4,5-dimethoxyphenethylamine is structurally similar to other phenethylamines, including:

This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenethylamines .

Properties

CAS No.

90132-31-3

Molecular Formula

C12H19NO3

Molecular Weight

225.28

IUPAC Name

2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO3/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3/h7-8H,4-6,13H2,1-3H3

InChI Key

HNBAVLIQFTYMAX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OC)OC)CCN

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OC)CCN

90132-31-3

Origin of Product

United States

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